molecular formula C9H10N4O3 B11881320 4-(6-Oxo-3,6-dihydro-9h-purin-9-yl)butanoic acid CAS No. 7145-85-9

4-(6-Oxo-3,6-dihydro-9h-purin-9-yl)butanoic acid

Cat. No.: B11881320
CAS No.: 7145-85-9
M. Wt: 222.20 g/mol
InChI Key: PXAXEZXPFMUCBM-UHFFFAOYSA-N
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Description

4-(6-Oxo-3H-purin-9(6H)-yl)butanoic acid is a chemical compound that belongs to the purine derivative family It is characterized by a purine ring structure attached to a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Oxo-3H-purin-9(6H)-yl)butanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as purine derivatives and butanoic acid.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.

    Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of 4-(6-Oxo-3H-purin-9(6H)-yl)butanoic acid may involve large-scale chemical reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound. The use of automated systems and advanced analytical techniques helps monitor and control the production process.

Chemical Reactions Analysis

Types of Reactions

4-(6-Oxo-3H-purin-9(6H)-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.

    Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Solvents: Solvents like ethanol, methanol, and dichloromethane are commonly employed in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(6-Oxo-3H-purin-9(6H)-yl)butanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential role in biological processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 4-(6-Oxo-3H-purin-9(6H)-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-(6-Oxo-3H-purin-9(6H)-yl)butanoic acid: shares structural similarities with other purine derivatives such as adenine, guanine, and hypoxanthine.

    Adenine: A purine base found in DNA and RNA, playing a crucial role in genetic information storage and transfer.

    Guanine: Another purine base in DNA and RNA, involved in forming hydrogen bonds with cytosine.

    Hypoxanthine: An intermediate in the purine metabolism pathway, involved in the synthesis of nucleotides.

Uniqueness

What sets 4-(6-Oxo-3H-purin-9(6H)-yl)butanoic acid apart is its unique combination of a purine ring and a butanoic acid chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

7145-85-9

Molecular Formula

C9H10N4O3

Molecular Weight

222.20 g/mol

IUPAC Name

4-(6-oxo-1H-purin-9-yl)butanoic acid

InChI

InChI=1S/C9H10N4O3/c14-6(15)2-1-3-13-5-12-7-8(13)10-4-11-9(7)16/h4-5H,1-3H2,(H,14,15)(H,10,11,16)

InChI Key

PXAXEZXPFMUCBM-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2CCCC(=O)O

Origin of Product

United States

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